1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5'-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester
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Overview
Description
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) is a complex organic compound belonging to the benzodiazepine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) involves multiple steps Typically, the process begins with the formation of the benzodiazepine core through a cyclization reactionThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated systems and advanced purification methods ensures consistent quality and reduces production costs .
Chemical Reactions Analysis
Types of Reactions
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its reactivity.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize reaction rates and yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
1H-1,5-Benzodiazepine-2-carboxylic acid, 5,5’-(1,2-dioxo-1,2-ethanediyl)bis(2,3,4,5-tetrahydro-2-methyl-4-phenyl-, diethyl ester) has several scientific research applications:
- Biology
Chemistry: Used as a building block for synthesizing more complex molecules.
Properties
CAS No. |
144401-02-5 |
---|---|
Molecular Formula |
C40H42N4O6 |
Molecular Weight |
674.8 g/mol |
IUPAC Name |
ethyl 5-[2-(2-ethoxycarbonyl-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoacetyl]-2-methyl-4-phenyl-3,4-dihydro-1H-1,5-benzodiazepine-2-carboxylate |
InChI |
InChI=1S/C40H42N4O6/c1-5-49-37(47)39(3)25-33(27-17-9-7-10-18-27)43(31-23-15-13-21-29(31)41-39)35(45)36(46)44-32-24-16-14-22-30(32)42-40(4,38(48)50-6-2)26-34(44)28-19-11-8-12-20-28/h7-24,33-34,41-42H,5-6,25-26H2,1-4H3 |
InChI Key |
YDSAGAIIANWYCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC(N(C2=CC=CC=C2N1)C(=O)C(=O)N3C(CC(NC4=CC=CC=C43)(C)C(=O)OCC)C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
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